Tris(2-fluorofenil)fosfina

Descripción general

Descripción

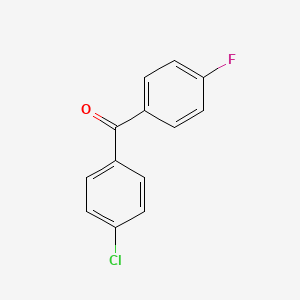

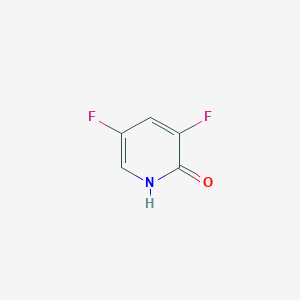

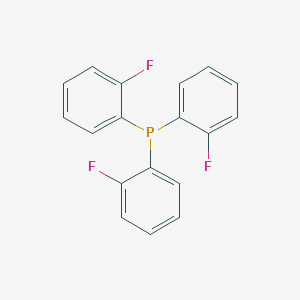

Tris(2-fluorophenyl)phosphine is a useful research compound. Its molecular formula is C18H12F3P and its molecular weight is 316.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tris(2-fluorophenyl)phosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2-fluorophenyl)phosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aditivos Retardantes de Llama en Baterías de Iones de Litio

Tris(2-fluorofenil)fosfina (TFPP) se ha utilizado como aditivo retardante de llama en los electrolitos de las baterías de iones de litio . La adición de TFPP mejoró la estabilidad térmica del electrolito, aunque provocó una ligera disminución en el rendimiento electroquímico de la celda .

Actividad Antimicrobiana

this compound se ha utilizado en reacciones con ácido acrílico y sus derivados para sintetizar nuevas sales de fosfonio cuaternario . Estas sales se han evaluado para la actividad antimicrobiana in vitro .

Baterías de Alto Voltaje

this compound también se utiliza como aditivo para baterías de alto voltaje .

4. Síntesis de Ésteres, Amidas y Ácidos Carboxílicos this compound se ha utilizado como ligando para la adición oxidativa catalizada por rodio a alquinos terminales, que es un método de síntesis más ecológico para ésteres, amidas y ácidos carboxílicos .

Investigación en Ciencias de la Vida

this compound se utiliza en la investigación en ciencias de la vida, particularmente en campos como la biología celular, la genómica y la proteómica .

Bloques de Construcción y Reactivos de Acoplamiento

this compound actúa como bloques de construcción y reactivos de acoplamiento en diversas reacciones químicas .

Mecanismo De Acción

Target of Action

Tris(2-fluorophenyl)phosphine, also known as Phosphine, tris(2-fluorophenyl)-, is a phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In the case of Tris(2-fluorophenyl)phosphine, it can bind to various metal atoms to form different complexes, which can then interact with other molecules or structures within a system.

Mode of Action

The mode of action of Tris(2-fluorophenyl)phosphine is primarily through its ability to form coordination complexes with metal atoms. These complexes can then participate in various chemical reactions . For example, it has been found to be a suitable ligand for various types of coupling reactions, such as the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Negishi Coupling, and others .

Biochemical Pathways

The exact biochemical pathways affected by Tris(2-fluorophenyl)phosphine can vary depending on the specific metal atom it is complexed with and the nature of the system in which it is used. It is known to be involved in various types of coupling reactions, which are key steps in many synthetic pathways .

Result of Action

The molecular and cellular effects of Tris(2-fluorophenyl)phosphine’s action are primarily related to its role as a ligand in the formation of coordination complexes. These complexes can participate in various chemical reactions, potentially leading to the synthesis of new compounds or the modification of existing ones .

Action Environment

The action, efficacy, and stability of Tris(2-fluorophenyl)phosphine can be influenced by various environmental factors. For example, the presence of certain metal atoms is necessary for it to act as a ligand and form coordination complexes. Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially influence its stability and reactivity .

Propiedades

IUPAC Name |

tris(2-fluorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3P/c19-13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTKJXHKOLJIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)P(C2=CC=CC=C2F)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514855 | |

| Record name | Tris(2-fluorophenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84350-73-2 | |

| Record name | Tris(2-fluorophenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Tris(2-fluorophenyl)phosphine in macrocycle synthesis?

A1: Tris(2-fluorophenyl)phosphine plays a crucial role as a building block in the template synthesis of a novel manganese(I) 9-membered tribenzanulated triphosphamacrocycle complex []. The research demonstrates its utility in a multi-step synthesis where it reacts with a manganese precursor, followed by 1,2-diphosphinobenzene and subsequent base treatment to form the desired macrocycle []. This highlights the potential of Tris(2-fluorophenyl)phosphine in constructing complex macrocyclic structures with potential applications in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)